molecular formula C7H7BrN2O B1288554 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine CAS No. 959992-62-2

6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine

Cat. No.: B1288554
CAS No.: 959992-62-2
M. Wt: 215.05 g/mol
InChI Key: OTGDCHNSXQUISE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine, also known as BDPO, is a heterocyclic compound composed of a six-membered nitrogen-containing ring and a four-membered ring. It is a highly versatile compound with a wide range of applications in both organic synthesis and medicinal chemistry. BDPO has been used as a starting material for the synthesis of various bioactive molecules, including antibiotics, anti-inflammatory agents, and anticancer agents. In addition, BDPO has been used as a reagent in the synthesis of other heterocyclic compounds and in the preparation of various other compounds.

Scientific Research Applications

Synthesis and Chemical Properties

6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine and its derivatives are synthesized through various chemical reactions aimed at exploring its potential in medicinal chemistry and drug development. The benzo[1,4]-oxazine ring system, which is closely related, is recognized for its significance in pharmaceutical compound development. However, pyridine derivatives, such as this compound, are less frequently mentioned, indicating a novel area of exploration. The synthetic methodologies often involve cyclization of haloacetyl halides or alkyl halopropionates with amino-substituted pyridines or direct electrophilic substitution, aiming at the creation of structurally diverse bioactive molecules. The research elaborates on the practical synthesis approaches for creating this compound and its isomers, highlighting its role as a versatile chemical scaffold for further pharmaceutical development (Gim et al., 2007).

Potential Bioactive Compound Scaffold

The unique structure of this compound makes it a candidate for the development of new pharmaceuticals. The presence of both the pyridine and oxazine rings offers a variety of chemical functionalities that can be exploited to synthesize compounds with potential biological activities. For example, derivatives of this compound have been synthesized from 3-hydroxy-2-aminopyridine and further modified to explore their biological activities. This reflects the compound's capacity to serve as a foundational structure for the design of novel drugs with tailored properties for specific therapeutic targets (Arrault et al., 2002).

Advancements in Heterocyclic Chemistry

The exploration of this compound is part of a broader interest in heterocyclic chemistry, where novel synthetic methods are being developed to access previously unconquered chemical spaces. Researchers are constantly seeking new ways to synthesize and functionalize heterocyclic compounds due to their profound importance in medicinal chemistry. The compound contributes to this field by offering new possibilities for the creation of complex molecules that could lead to breakthroughs in pharmaceutical sciences (Thorimbert et al., 2018).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H332, and H335 . The precautionary statements are P280, P305+P351+P338, and P310 .

Properties

IUPAC Name

6-bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c8-6-2-1-5-7(10-6)9-3-4-11-5/h1-2H,3-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGDCHNSXQUISE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)N=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20609958
Record name 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959992-62-2
Record name 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-Bromo-4H-pyrido[3,2-b][1,4]oxazin-3-one (1.35 g, 5.89 mmol) was dissolved in THF (40 mL). Boranedimethylsulphide complex (2.0 M in THF, 5.89 mL, 11.79 mmol) was added and the resulting mixture heated to 70° C. under nitrogen for 15 minutes. Next, the reaction mixture was cooled to room temperature, quenched with methanol (˜5 mL), and then dried under vacuum to obtain a white solid. The crude material was dissolved in dichloromethane and washed with H2O. The aqueous phase was discarded and the organic phase was dried under vacuum to give 6-bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine. Yield: 1.1 g (87%). LCMS (ESI): calc. C7H7BrN2O=214, 216; obs. M+H=215, 217.
Quantity
1.35 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.